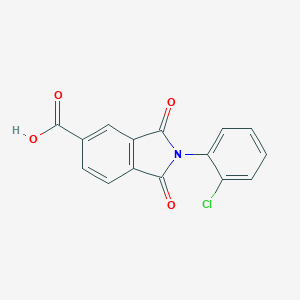
Phosphine oxide, bis(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, bis(3-methylphenyl)-, also known as bis(3-methylphenyl)phosphine oxide, is an organic phosphorus compound with the chemical formula C14H15OP. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its high thermal and oxidative stability, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(3-methylphenyl)-, is typically synthesized through the alkylation of m-tolylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Preparation of m-tolylmagnesium bromide: m-Tolyl bromide is reacted with magnesium in anhydrous ether to form m-tolylmagnesium bromide.
Alkylation with phosphorus trichloride: The m-tolylmagnesium bromide is then reacted with phosphorus trichloride to form bis(3-methylphenyl)phosphine.
Industrial Production Methods
Industrial production of phosphine oxide, bis(3-methylphenyl)-, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, bis(3-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Silanes, borane-dimethylsulfide complex.
Substitution: Various organometallic reagents and catalysts.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Bis(3-methylphenyl)phosphine.
Substitution: Substituted phosphine oxides with different phenyl group replacements.
Aplicaciones Científicas De Investigación
Phosphine oxide, bis(3-methylphenyl)-, has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and delivery.
Industry: Used as a flame retardant in plastics, rubber, and coatings due to its high thermal stability.
Mecanismo De Acción
The mechanism of action of phosphine oxide, bis(3-methylphenyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The compound’s high thermal and oxidative stability also allows it to function effectively as a flame retardant by inhibiting the combustion process .
Comparación Con Compuestos Similares
Phosphine oxide, bis(3-methylphenyl)-, can be compared with other similar compounds such as:
Bis(3-methoxyphenyl)phosphine oxide: Similar structure but with methoxy groups instead of methyl groups.
Bis(3-chlorophenyl)phosphine oxide: Contains chlorine atoms instead of methyl groups.
Triphenylphosphine oxide: Contains three phenyl groups without any methyl substitution.
Uniqueness
Phosphine oxide, bis(3-methylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct thermal and oxidative stability properties. This makes it particularly valuable in applications requiring high stability under extreme conditions .
Propiedades
IUPAC Name |
bis(3-methylphenyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBGPBIXWIGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)





![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)


